molecular formula C16H23NO2 B290652 2-ethoxy-N-(2-methylcyclohexyl)benzamide

2-ethoxy-N-(2-methylcyclohexyl)benzamide

Cat. No.: B290652
M. Wt: 261.36 g/mol
InChI Key: OXAGXDJXJIVWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-N-(2-methylcyclohexyl)benzamide is a synthetic benzamide derivative characterized by an ethoxy group at the 2-position of the benzene ring and a 2-methylcyclohexyl substituent on the amide nitrogen. These analogs are primarily used as flavoring agents or sweeteners, with a NOAEL (No Observed Adverse Effect Level) of 55 mg/kg body weight/day derived from a 90-day rat study . The compound’s stability, metabolic pathways, and low genotoxicity risk underpin its regulatory acceptance .

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-ethoxy-N-(2-methylcyclohexyl)benzamide

InChI

InChI=1S/C16H23NO2/c1-3-19-15-11-7-5-9-13(15)16(18)17-14-10-6-4-8-12(14)2/h5,7,9,11-12,14H,3-4,6,8,10H2,1-2H3,(H,17,18)

InChI Key

OXAGXDJXJIVWEL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2CCCCC2C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2CCCCC2C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-ethoxy-N-(2-methylcyclohexyl)benzamide and related benzamide derivatives are summarized below:

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Structural Features Metabolic Pathways Toxicity Profile (NOAEL) Key Applications
2-Ethoxy-N-(2-methylcyclohexyl)benzamide Ethoxy (C6H5O), 2-methylcyclohexyl (amide N) Hydroxylation on cyclohexyl ring ; rapid hepatic clearance (t½ = 18 min) NOAEL: ~55 mg/kg bw/day Flavoring agent, sweetener
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzoyl, hydroxy-dimethyl ethylamine Likely glucuronidation due to hydroxyl group Not reported Metal-catalyzed C–H functionalization
2-Ethoxy-N-(4-iodophenyl)benzamide Ethoxy (C6H5O), 4-iodophenyl (amide N) Potential deiodination or aromatic oxidation Not reported Pharmaceutical intermediate
Nitazoxanide Nitrothiazole, acetyloxybenzamide Hydrolysis to tizoxanide (active metabolite) Antiparasitic (broad-spectrum) Antiprotozoal, antiviral
2-Ethoxy-N-(3-hydroxyphenyl)benzamide Ethoxy (C6H5O), 3-hydroxyphenyl (amide N) Phase II conjugation (e.g., sulfation) Safety data lacking Research chemical

Key Comparative Insights:

Metabolism :

  • 2-Ethoxy-N-(2-methylcyclohexyl)benzamide undergoes hydroxylation on the cyclohexyl ring in rat liver microsomes, producing up to 16 metabolites . This contrasts with Nitazoxanide , which is hydrolyzed to an active thiazole metabolite .
  • Compounds with hydroxyl groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) are more likely to undergo phase II conjugation, enhancing excretion .

Toxicity: The NOAEL of 2-ethoxy-N-(2-methylcyclohexyl)benzamide (55 mg/kg bw/day) is higher than many pharmaceuticals (e.g., Nitazoxanide’s therapeutic doses are ~1–2 g/day in humans) .

Structural Impact on Function: The 2-methylcyclohexyl group in the target compound contributes to metabolic stability and low genotoxicity , whereas 4-iodophenyl or 3-hydroxyphenyl substituents (as in other analogs) may increase reactivity or binding to biological targets .

Applications :

  • While the target compound is used in food flavoring, Nitazoxanide and derivatives like 2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide are designed for pharmacological activity, emphasizing the role of substituents in dictating application.

Research Findings and Data Highlights

  • Genotoxicity: Negative Ames and micronucleus tests confirm low genotoxic risk for the pentafluoro analog .

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